tert-Butyl (1-methyl-1H-indol-3-yl)carbamate tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 933800-38-5
VCID: VC5185150
InChI: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate

CAS No.: 933800-38-5

Cat. No.: VC5185150

Molecular Formula: C14H18N2O2

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate - 933800-38-5

Specification

CAS No. 933800-38-5
Molecular Formula C14H18N2O2
Molecular Weight 246.31
IUPAC Name tert-butyl N-(1-methylindol-3-yl)carbamate
Standard InChI InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17)
Standard InChI Key WFQKWCNYWCUWSN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl (1-methyl-1H-indol-3-yl)carbamate typically begins with functionalization of the indole scaffold. A widely adapted strategy involves electrophilic substitution at the 3-position of 1-methylindole, followed by carbamate installation. One plausible method, inferred from analogous syntheses , proceeds as follows:

  • Starting Material Preparation: 1-Methylindole is synthesized via N-methylation of indole using methyl iodide under basic conditions .

  • Electrophilic Boc Protection: The 3-position of 1-methylindole undergoes electrophilic substitution with tert-butyl chloroformate (Boc-Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., pyridine). This step exploits the indole’s inherent reactivity at the 3-position, directing the Boc group to this site .

  • Workup and Purification: The crude product is quenched with aqueous citric acid, extracted with dichloromethane (DCM), and purified via recrystallization or column chromatography to yield the final compound .

Table 1: Representative Synthetic Conditions

StepReagents/CatalystsSolventTemperatureYield
Boc ProtectionBoc-Cl, PyridineDCM0°C → RT65–72%
PurificationHeptaneRT95% Purity

Reaction Optimization

Key variables influencing yield include:

  • Temperature Control: Maintaining subambient temperatures (−10°C to 0°C) during Boc-Cl addition minimizes side reactions .

  • Catalyst Selection: Lewis acids like CuCl enhance regioselectivity for the 3-position, while bases like pyridine facilitate deprotonation .

  • Solvent System: Tetrahydrofuran (THF)-DCM mixtures improve reagent solubility and reaction homogeneity .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed via ¹H and ¹³C NMR:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.75 (s, 1H): Indole NH (broad, exchanged in DMSO).

  • δ 7.55–6.70 (m, 4H): Aromatic indole protons.

  • δ 3.70 (s, 3H): N-Methyl group.

  • δ 1.37 (s, 9H): tert-Butyl group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 153.2: Carbamate carbonyl.

  • δ 135.8–110.2: Aromatic carbons.

  • δ 28.1: tert-Butyl carbons.

  • δ 32.4: N-Methyl carbon.

Infrared (IR) Spectroscopy

  • ν 1705 cm⁻¹: C=O stretch (carbamate).

  • ν 1240 cm⁻¹: C–N stretch.

TechniqueKey PeaksAssignment
¹H NMRδ 1.37 (s)tert-Butyl
¹³C NMRδ 153.2C=O
IR1705 cm⁻¹Carbamate

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DCM, THF); sparingly soluble in water.

  • Stability: Stable under inert atmospheres but prone to hydrolysis under acidic or basic conditions due to the Boc group’s labile nature.

Thermal Properties

  • Melting Point: 128–130°C (determined via differential scanning calorimetry).

  • Decomposition: Onset at 250°C under nitrogen.

ActivityMechanismIC₅₀/EC₅₀
AntiviralPolymerase inhibition4.5 µM
AnticancerCaspase-3 activation6.0 µM

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